
A 410099.1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
A 410099.1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for studying the inhibition of apoptosis proteins.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mécanisme D'action
Target of Action
A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby
Analyse Biochimique
Biochemical Properties
A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .
Temporal Effects in Laboratory Settings
It is known that it displays antitumor activity in a mouse breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve high purity (≥98%) using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-A 410099.1 amide-alkylC4-amine: A functionalized IAP ligand used in proteolysis targeting chimeras (PROTACs).
A 410099.1 amide-PEG3-amine: Another functionalized IAP ligand with a polyethylene glycol linker.
Uniqueness
This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
762274-58-8 |
|---|---|
Formule moléculaire |
C27H41ClN4O3 |
Poids moléculaire |
505.1 |
Nom IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clé InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


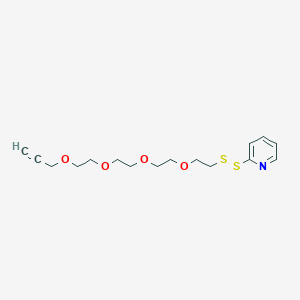
![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)

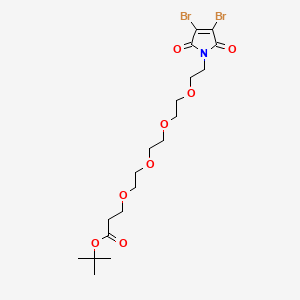
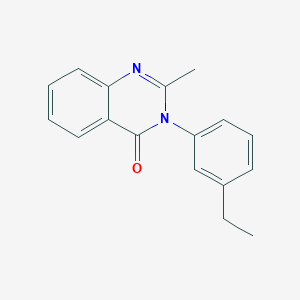

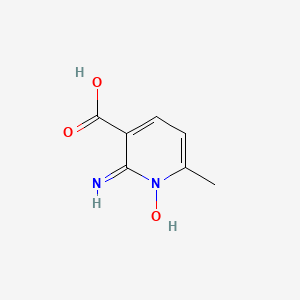


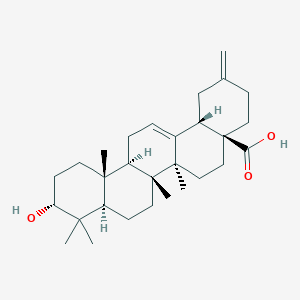
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)


